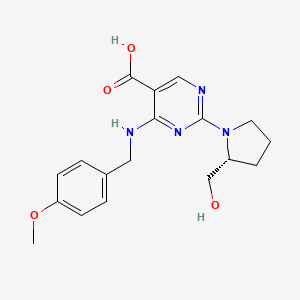
Avanafil impurity 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avanafil impurity 24 is a process-related impurity found in the synthesis of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Vorbereitungsmethoden
The synthesis of Avanafil impurity 24 involves several steps, including the use of specific reagents and conditions. The synthetic route typically involves the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid-amine binding agents . These reagents facilitate the formation of the impurity during the synthesis process. The reaction conditions, such as temperature and solvent choice, play a significant role in the formation and isolation of the impurity.
Analyse Chemischer Reaktionen
Avanafil impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ammonium formate and acetonitrile in ultra-high performance liquid chromatography (UPLC) allows for the efficient separation and identification of the impurity .
Wissenschaftliche Forschungsanwendungen
Avanafil impurity 24 has several scientific research applications. It is used in the development and validation of analytical methods, such as UPLC, for the quality control of Avanafil . The impurity is also studied to understand its impact on the safety and efficacy of the final pharmaceutical product. Additionally, research on this compound contributes to the broader understanding of process-related impurities in drug synthesis and their potential effects on human health.
Wirkmechanismus
The mechanism of action of Avanafil impurity 24 is not well-documented, as it is primarily a by-product of the synthesis process. its presence in the final pharmaceutical product can affect the overall efficacy and safety of Avanafil. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Avanafil, potentially leading to adverse effects.
Vergleich Mit ähnlichen Verbindungen
Avanafil impurity 24 can be compared with other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include Imp-A, Imp-B, Imp-C, and Imp-D, which are also identified and characterized during the synthesis of Avanafil . Each impurity has unique structural and chemical properties that distinguish it from others. The identification and characterization of these impurities are essential for ensuring the quality and safety of the final pharmaceutical product.
Eigenschaften
Molekularformel |
C18H22N4O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1 |
InChI-Schlüssel |
QOBLCWBBKFBHQF-CYBMUJFWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





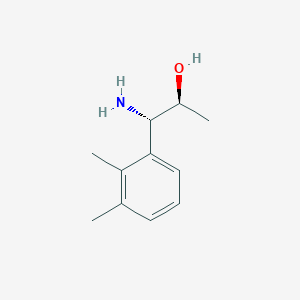




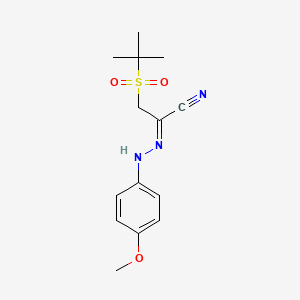
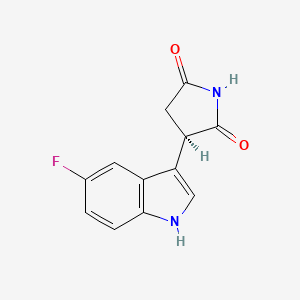
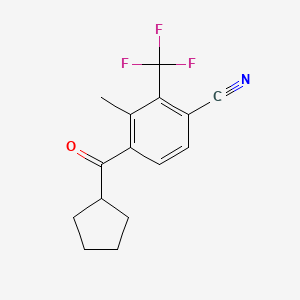

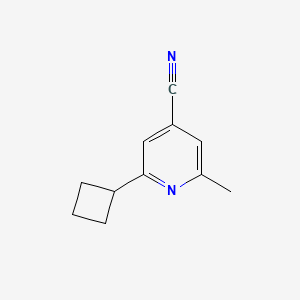
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
